2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Mechanism of Action
The specific mechanism of action for 2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific bioactive derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenylboronic acid: Used in similar coupling reactions.
2-Chloropyrimidine: Shares a similar pyrimidine core and can undergo similar chemical reactions.
Uniqueness
2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H10ClFN2OS |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H10ClFN2OS/c1-7-12(9-4-3-8(16)5-10(9)19-2)13-11(20-7)6-17-14(15)18-13/h3-6H,1-2H3 |
InChI Key |
BGQUPQPMLRRPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NC=C2S1)Cl)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
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